molecular formula C7H6Cl2N2O2 B13810330 2-(Dichloromethyl)-4-methyl-3-nitropyridine

2-(Dichloromethyl)-4-methyl-3-nitropyridine

Cat. No.: B13810330
M. Wt: 221.04 g/mol
InChI Key: WZSLSMYRMDDMGT-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-4-methyl-3-nitropyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a dichloromethyl group, a methyl group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-4-methyl-3-nitropyridine can be achieved through several methods. One common approach involves the chlorination of 4-methyl-3-nitropyridine using dichloromethyl reagents under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce aminopyridines .

Scientific Research Applications

2-(Dichloromethyl)-4-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloromethyl group may also participate in reactions that modify the compound’s activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a nitro group and a dichloromethyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

2-(dichloromethyl)-4-methyl-3-nitropyridine

InChI

InChI=1S/C7H6Cl2N2O2/c1-4-2-3-10-5(7(8)9)6(4)11(12)13/h2-3,7H,1H3

InChI Key

WZSLSMYRMDDMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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